molecular formula C27H37N3O7 B12710090 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate CAS No. 97306-32-6

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate

Cat. No.: B12710090
CAS No.: 97306-32-6
M. Wt: 515.6 g/mol
InChI Key: UKBRROKAUFSSPR-WLHGVMLRSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(55)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate is a complex organic compound with a unique structure that includes a benzimidazole core, a piperidine ring, and a spirocyclic dioxaspiro undecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate typically involves multi-step organic synthesis. The process starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the spirocyclic dioxaspiro undecane moiety. The final step involves the formation of the (E)-2-butenedioate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups.

    Spirocyclic Compounds: Molecules with spirocyclic structures similar to the dioxaspiro undecane moiety.

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate is unique due to its combination of structural features, including the benzimidazole core, piperidine ring, and spirocyclic dioxaspiro undecane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

97306-32-6

Molecular Formula

C27H37N3O7

Molecular Weight

515.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[1-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C23H33N3O3.C4H4O4/c1-17-23(11-5-2-6-12-23)28-16-19(29-17)15-25-13-9-18(10-14-25)26-21-8-4-3-7-20(21)24-22(26)27;5-3(6)1-2-4(7)8/h3-4,7-8,17-19H,2,5-6,9-16H2,1H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UKBRROKAUFSSPR-WLHGVMLRSA-N

Isomeric SMILES

CC1C2(CCCCC2)OCC(O1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1C2(CCCCC2)OCC(O1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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